molecular formula C22H19ClN4O4S B305718 N-(3-CHLORO-4-METHYLPHENYL)-2-[(5E)-5-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETAMIDE

N-(3-CHLORO-4-METHYLPHENYL)-2-[(5E)-5-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETAMIDE

Cat. No.: B305718
M. Wt: 470.9 g/mol
InChI Key: HNOCRNNZDNIAHA-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-CHLORO-4-METHYLPHENYL)-2-[(5E)-5-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a chlorinated phenyl group, a benzodiazole moiety, and a thiazolidinone ring. These structural features contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of N-(3-CHLORO-4-METHYLPHENYL)-2-[(5E)-5-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETAMIDE typically involves multi-step organic reactions. The synthetic route may start with the chlorination of a methylphenyl compound, followed by the introduction of the benzodiazole and thiazolidinone moieties through condensation and cyclization reactions. Industrial production methods would likely involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

N-(3-CHLORO-4-METHYLPHENYL)-2-[(5E)-5-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-CHLORO-4-METHYLPHENYL)-2-[(5E)-5-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound may have therapeutic potential, particularly in the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-METHYLPHENYL)-2-[(5E)-5-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

N-(3-CHLORO-4-METHYLPHENYL)-2-[(5E)-5-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETAMIDE can be compared with other similar compounds, such as:

    N-(3-CHLORO-PHENYL)-4-METHYL-BENZAMIDE: This compound shares the chlorinated phenyl group but lacks the benzodiazole and thiazolidinone moieties.

    N-(4-METHYLPHENYL)-2-[(5E)-5-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETAMIDE: This compound is similar but lacks the chlorine atom on the phenyl group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H19ClN4O4S

Molecular Weight

470.9 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[(5E)-5-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C22H19ClN4O4S/c1-12-4-6-14(10-15(12)23)24-19(28)11-27-20(29)18(32-22(27)31)9-13-5-7-16-17(8-13)26(3)21(30)25(16)2/h4-10H,11H2,1-3H3,(H,24,28)/b18-9+

InChI Key

HNOCRNNZDNIAHA-GIJQJNRQSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC4=C(C=C3)N(C(=O)N4C)C)/SC2=O)Cl

SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC4=C(C=C3)N(C(=O)N4C)C)SC2=O)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC4=C(C=C3)N(C(=O)N4C)C)SC2=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.